5-Cyclohexadecen-1-one

Description

Contextualization within Macrocyclic Ketone Chemistry and Analogues

Macrocyclic ketones are a class of organic compounds characterized by a large ring structure containing a ketone functional group. 5-Cyclohexadecen-1-one (B1217015) is a prominent member of this family, which also includes naturally occurring musk compounds like civetone (B1203174) and muscone. wikipedia.org The study of macrocyclic ketones is a specialized area of organic chemistry, driven by the unique chemical and physical properties these large ring systems impart. vulcanchem.com

The synthesis of macrocyclic compounds like this compound is a significant challenge in organic chemistry. vulcanchem.com Researchers have developed various strategies to construct these large rings efficiently. One notable synthesis of this compound starts from cyclododecanone (B146445). chemicalbook.com This multi-step process involves the chlorination of cyclododecanone, followed by a reaction with vinyl magnesium chloride to create a di-vinyl alcohol, which then undergoes an oxy-Cope rearrangement to form the final sixteen-membered ring of this compound. chemicalbook.com

The study of analogues of this compound is crucial for understanding structure-activity relationships, particularly in the context of fragrance chemistry. By synthesizing and evaluating related macrocyclic ketones with variations in ring size, unsaturation, and substitution, chemists can gain insights into the molecular features responsible for specific scent profiles. This research has led to the development of a wide range of synthetic musks used in consumer products. industrialchemicals.gov.au

Significance of this compound in Contemporary Organic Synthesis and Research

This compound serves as a key molecule in various areas of contemporary research. Its primary application lies in the fragrance industry, where it is used as a synthetic substitute for natural musk. wikipedia.orglookchem.com Its intense and persistent musk odor makes it a valuable ingredient in perfumes, cosmetics, and soaps. wikipedia.org

Beyond its use in fragrances, the unique structure of this compound makes it a target for the development of novel synthetic methodologies. The challenges associated with macrocycle synthesis have spurred innovation in areas such as ring-closing metathesis and other cyclization reactions. The development of efficient synthetic routes to this compound and its analogues is an active area of research. vulcanchem.com

Furthermore, this compound is utilized in materials science. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength. chemimpex.com The reactivity of its double bond allows for its use as a monomer or cross-linking agent in the creation of advanced materials with tailored properties. chemimpex.com

Isomeric Considerations: (Z/E)-Isomerism and Positional Variants in Research

Isomerism plays a critical role in the chemical properties and applications of this compound. The presence of a carbon-carbon double bond within the sixteen-membered ring gives rise to geometric isomers, specifically the (Z) and (E) isomers (also referred to as cis and trans, respectively). wikipedia.org These isomers differ in the spatial arrangement of the substituents around the double bond, which can significantly impact their molecular shape and, consequently, their olfactory properties. vulcanchem.com Commercially available this compound is often a mixture of the (Z) and (E) isomers. wikipedia.orgchemicalbook.com

Positional isomerism is another important consideration in the study of cyclohexadecenones. This type of isomerism arises from the different possible locations of the double bond within the macrocyclic ring. industrialchemicals.gov.ausolubilityofthings.com For example, research has been conducted on isomers such as 8-cyclohexadecen-1-one. industrialchemicals.gov.au The position of the double bond can influence the molecule's reactivity, stability, and interaction with biological receptors, making the selective synthesis of specific positional isomers a key objective in research. solubilityofthings.com

The study of these different isomers is essential for a comprehensive understanding of the structure-property relationships of macrocyclic ketones. Researchers employ various analytical techniques, such as NMR and GC, to identify and characterize the different isomers present in a sample. industrialchemicals.gov.au This detailed analysis is crucial for quality control in industrial applications and for advancing the fundamental understanding of these complex molecules.

| Property | Value |

| Molecular Formula | C₁₆H₂₈O |

| Molar Mass | 236.399 g·mol⁻¹ |

| Appearance | Colorless clear liquid |

| Melting Point | 25 °C |

| Boiling Point | 354.6±21.0 °C at 760 mmHg |

Table 1: Physicochemical Properties of this compound wikipedia.orgvulcanchem.com

| Isomer Type | Description | Relevance to this compound |

| (Z/E)-Isomerism | Difference in spatial arrangement around a double bond. | The (Z) and (E) isomers of this compound have distinct properties. wikipedia.org |

| Positional Isomerism | Functional group is at a different position on the carbon chain. | The double bond can be at various positions in the cyclohexadecenone ring, creating different positional isomers. industrialchemicals.gov.ausolubilityofthings.com |

Table 2: Isomeric Considerations for this compound

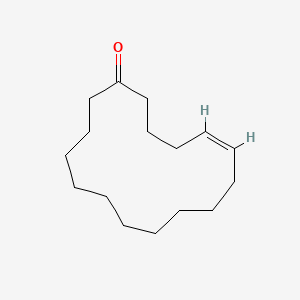

Structure

2D Structure

3D Structure

Properties

CAS No. |

21944-95-6 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

(5Z)-cyclohexadec-5-en-1-one |

InChI |

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2/b8-6- |

InChI Key |

ABRIMXGLNHCLIP-VURMDHGXSA-N |

SMILES |

C1CCCCCC(=O)CCCC=CCCCC1 |

Isomeric SMILES |

C1CCCCCC(=O)CCC/C=C\CCCC1 |

Canonical SMILES |

C1CCCCCC(=O)CCCC=CCCCC1 |

Other CAS No. |

37609-25-9 |

Synonyms |

5-cyclohexadecen-1-one |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Cyclohexadecen 1 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 5-cyclohexadecen-1-one (B1217015), a 16-membered macrocyclic ketone, the primary disconnection strategies often involve breaking the macrocycle at a strategic point to reveal more accessible precursors.

A common retrosynthetic approach for this compound (I) involves a disconnection that leads back to a 1,2-divinylcyclododecan-1-ol intermediate (II). This disconnection is based on the well-established oxy-Cope rearrangement, a powerful researchgate.netresearchgate.net-sigmatropic rearrangement for carbon-carbon bond formation and ring expansion. chemicalbook.commdpi.com The 1,2-divinylcyclododecan-1-ol (II) can be further disconnected through a Grignard-type addition of two vinyl units to a suitable cyclododecanone (B146445) derivative. This leads back to 2-chlorocyclododecanone (B1582727) (III) as a key starting material, which itself is readily prepared from cyclododecanone (IV). chemicalbook.comgoogle.comresearchgate.net

This retrosynthetic strategy is advantageous as it starts from a commercially available and relatively inexpensive 12-membered ring ketone, cyclododecanone, and expands it to the desired 16-membered ring. chemicalbook.comwikipedia.org

Table 1: Key Intermediates in the Retrosynthesis of this compound

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| This compound | C₁₆H₂₈O | Target Molecule |

| 1,2-Divinylcyclododecan-1-ol | C₁₆H₂₈O | Key intermediate for rearrangement |

| 2-Chlorocyclododecanone | C₁₂H₂₁ClO | Precursor for Grignard reaction |

Multistep Synthetic Routes from Key Precursors (e.g., Cyclododecanone)

The synthesis of this compound from cyclododecanone has been accomplished through various multistep sequences, highlighting the versatility of this precursor in macrocycle synthesis. researchgate.netwikipedia.orgcdnsciencepub.comcdnsciencepub.com A prevalent and efficient route involves a four-step process. wikipedia.org

The initial step in many syntheses of this compound involves the functionalization of cyclododecanone, typically through α-chlorination. chemicalbook.comresearchgate.net This is a critical step that introduces a reactive handle for subsequent carbon-carbon bond-forming reactions.

The chlorination of cyclododecanone to yield 2-chlorocyclododecanone can be achieved using various chlorinating agents. google.com A common method involves the direct reaction of cyclododecanone with chlorine gas in a suitable solvent like tetrahydrofuran. google.com Alternatively, reagents such as cupric chloride in dimethylformamide can be employed for this transformation. google.com The resulting 2-chlorocyclododecanone serves as a key electrophile for the subsequent Grignard reaction. chemicalbook.comresearchgate.net

The introduction of the vinyl groups necessary for the subsequent rearrangement is accomplished through a Grignard reaction. chemicalbook.comresearchgate.net Specifically, 2-chlorocyclododecanone is treated with a vinylmagnesium halide, typically vinylmagnesium chloride. chemicalbook.comgoogle.com

This reaction proceeds in a two-fold manner. The first equivalent of the Grignard reagent likely acts as a base to form an enolate, which then undergoes a rearrangement. A second equivalent of vinylmagnesium chloride then adds to the carbonyl group, leading to the formation of 1,2-divinylcyclododecan-1-ol. chemicalbook.comgoogle.com The reaction is typically carried out in an ethereal solvent like tetrahydrofuran. google.comgoogle.com The careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired divinyl alcohol intermediate. google.com

The key ring-expanding step in the synthesis of this compound is the oxy-Cope rearrangement. chemicalbook.commdpi.comresearchgate.net This pericyclic reaction involves the thermal reorganization of a 1,5-dien-3-ol system. In the case of 1,2-divinylcyclododecan-1-ol, heating the molecule triggers a researchgate.netresearchgate.net-sigmatropic rearrangement, leading to the formation of the 16-membered ring of this compound. chemicalbook.comgoogle.com This rearrangement is driven by the formation of a stable carbonyl group from the enol intermediate that is initially formed. wikipedia.org

The reaction is typically carried out at elevated temperatures, often in the range of 150°C to 350°C. google.com While the reaction can be performed neat, high-boiling solvents can also be used. google.com The oxy-Cope rearrangement is a powerful tool in macrocycle synthesis as it allows for a significant increase in ring size in a single, often high-yielding, step.

While the oxy-Cope rearrangement is the most prominent, other rearrangement strategies have been explored for the synthesis of macrocyclic ketones. For instance, electrophilic halogen-mediated semipinacol rearrangements have been successfully used to prepare macrocycles, demonstrating the potential of such reactions in overcoming the energetic barriers associated with ring expansion. researchgate.netacs.org

This compound exists as a mixture of (Z)- and (E)-isomers. chemicalbook.com Commercially available products are often a mixture of these two isomers, for example, in a 40:60 ratio of (Z) to (E). chemicalbook.com The stereochemical outcome of the synthesis, particularly the oxy-Cope rearrangement, determines the final isomer ratio.

While the initial syntheses often result in a mixture of isomers, methods for stereoselective synthesis are of great interest to potentially isolate isomers with more desirable fragrance properties. The stereochemistry of the starting 1,2-divinylcyclododecan-1-ol can influence the geometry of the double bond in the final product. However, achieving high levels of stereocontrol in the synthesis of large macrocycles remains a significant challenge. The development of stereoselective variants of key reactions, such as the Grignard addition or the rearrangement itself, is an active area of research.

Green Chemistry Approaches and Sustainable Synthesis Strategies

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods in the fragrance industry. escholarship.org This includes the synthesis of macrocyclic musks like this compound.

One approach to greener synthesis is the use of renewable starting materials. Research has explored the use of oleic acid, a readily available fatty acid from renewable resources, as a starting material for the synthesis of various macrocyclic musks. escholarship.org While a direct synthesis of this compound from oleic acid is not explicitly detailed, the principles of using biomass-derived feedstocks are being applied to this class of compounds. researchgate.net

Another key aspect of green chemistry is the use of catalytic methods to reduce waste and improve atom economy. The development of catalytic versions of key synthetic steps, such as the cyclization reactions, can significantly reduce the environmental impact. For example, replacing stoichiometric reagents with catalytic alternatives is a major goal. chimia.ch

Furthermore, the use of biocatalysis and fermentation processes is emerging as a promising avenue for the sustainable production of fragrance ingredients, including macrocyclic lactones with musk scents. perfumerflavorist.comconagen.comglobenewswire.com Companies are developing technologies to produce these compounds from natural substrates using fermentation, which offers a more sustainable alternative to traditional chemical synthesis. conagen.comglobenewswire.com While the direct biocatalytic synthesis of this compound is not yet established, the advancements in producing similar macrocyclic structures suggest a potential future direction for its sustainable production.

Flow Chemistry Techniques in Macrocyclic Ketone Synthesis

Flow chemistry, or continuous-flow processing, has emerged as a powerful tool for synthesizing macrocyclic compounds, offering significant advantages over conventional batch methods. nih.gov By conducting reactions in a continuously flowing stream through a reactor, this technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and selectivity. nih.gov A key benefit is the ability to handle hazardous reagents and intermediates safely due to the small reaction volumes at any given time. nih.govresearchgate.net This is particularly relevant in macrocycle synthesis, which can involve extreme conditions, such as the pyrolysis of peroxide intermediates at temperatures exceeding 250 °C. nih.govresearchgate.netacs.org

Several flow chemistry approaches are applicable to the synthesis of macrocyclic ketones:

High-Temperature Rearrangements: A novel method for synthesizing macrocyclic alkanones involves a thermal 1,3-C shift rearrangement of 1-vinylcycloalkanols. researchgate.net This gas-phase reaction is carried out under dynamic conditions in a flow reactor system at high temperatures, efficiently expanding the ring to produce the desired ketone. researchgate.net This protocol is a short, two-step, and repeatable process, as the resulting cyclic ketone can serve as the starting material for subsequent ring expansions. researchgate.net

Phase Separation/Continuous Flow Macrocyclization: To circumvent the need for high-dilution conditions, a phase separation/continuous flow protocol has been developed. researchgate.net This technique can produce gram-scale quantities of macrocycles in high yields (up to 99%) with short reaction times (approx. 1.5 hours) by preventing the formation of unwanted oligomers. researchgate.net It also offers green chemistry advantages by reducing the use of large volumes of volatile organic solvents. researchgate.net

Catalytic Flow Systems: Heterogeneous catalysts, such as Ru-zeolite, can be integrated into continuous flow modules for macrocyclization reactions. iiserpune.ac.in These systems address the challenges of scalability and high dilution associated with batch processes, enabling the synthesis of diverse macrocycles with ring sizes from 12 to 19 atoms. iiserpune.ac.in

A comparative study on the synthesis of a renewable 16-membered macrocyclic musk highlights the trade-offs between batch and flow processes. While a batch process achieved a higher isolated yield, the continuous flow strategy demonstrated a vastly superior throughput due to dramatically reduced reaction times. researchgate.net

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Yield | 57% | 32% |

| Reaction Time | 5 days | 5 minutes (at 150 °C) |

| Throughput | Low | High (1 g / 4.8 h) |

| Conditions | Room Temperature | 150 °C |

Atom Economy and Reaction Efficiency Considerations

The principles of green chemistry are central to modern synthetic design, with atom economy being a primary metric for efficiency. jocpr.com Atom economy measures how many atoms from the reactants are incorporated into the final desired product, aiming to minimize waste at the molecular level. jocpr.combuecher.de Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and sustainable than those that generate significant stoichiometric byproducts, like elimination or substitution reactions. buecher.deresearchgate.net

In the context of macrocyclic ketone synthesis, several strategies align with the goal of maximizing atom economy:

Rearrangement and Isomerization Reactions: Thermal or catalytic rearrangement reactions are highly atom-economical as they reorganize a single molecule without the loss of atoms. researchgate.netresearchgate.net The thermo-isomerization of vinyl-substituted cycloalkanols to create expanded macrocyclic ketones is a prime example of a process with a high degree of intrinsic atomic economy. researchgate.net

Catalytic Processes: The use of transition metal catalysts is a key strategy for improving atom economy. nwnu.edu.cn Catalysts enable reactions that might otherwise be unfeasible, often proceeding under milder conditions and with greater selectivity, thereby reducing waste. researchgate.netnwnu.edu.cn Palladium-catalyzed macrocyclizations, for instance, are a powerful approach for forming large rings. nwnu.edu.cn

Addition Reactions: Addition reactions are considered ideal from an atom economy perspective, as they combine reactants to form a single, larger product with 100% atom incorporation in theory. jocpr.com Designing synthetic routes that favor addition steps over less efficient transformations is a core tenet of green synthesis. buecher.de

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Scalability for Research Applications

The selection of a synthetic route for this compound in a research setting depends on a careful balance of yield, stereoselectivity (cis/trans isomer formation), and scalability. wikipedia.org Several distinct strategies have been developed, each with characteristic strengths and weaknesses.

One established method begins with cyclododecanone, which is converted to this compound in a four-step sequence. wikipedia.org A specific variation of this involves reacting a 2-halocyclododecanone with a vinyl magnesium halide, followed by hydrolysis and subsequent heating of the resulting 1,2-divinylcyclododecane-1-ol intermediate. google.com This process is noted for its simple reaction steps and high yield. google.com The final ring-expanding rearrangement is typically performed by heating the intermediate alcohol at temperatures between 170-250 °C. google.com

Ring-closing metathesis (RCM) is another powerful technique for constructing macrocycles, though it was not detailed for this specific compound in the provided research. However, analysis of similar macrocyclizations shows that flow processes can offer high throughput, which is advantageous for scalability, but sometimes at the cost of yield compared to slower batch methods. researchgate.net

The table below provides a comparative overview of different synthetic approaches applicable to macrocyclic ketones like this compound, based on findings from research applications.

| Synthetic Route | Typical Yield | Selectivity Considerations | Scalability for Research |

|---|---|---|---|

| Ring Expansion via Cope Rearrangement (e.g., from cyclododecanone) google.com | High | The final product is often a mixture of cis and trans isomers, requiring potential separation. wikipedia.org | Good; the process involves straightforward, high-yielding steps. google.com |

| Continuous Flow Thermal Rearrangement researchgate.net | High (up to 99%) | Reaction parameters can be finely tuned to potentially influence selectivity. | Excellent; flow systems are inherently scalable and avoid high-dilution issues. researchgate.net |

| Batch Olefin Metathesis researchgate.net | Moderate to High (e.g., 57%) | Catalyst choice is critical for controlling selectivity and preventing side reactions. | Limited by the need for high dilution and long reaction times, reducing throughput. iiserpune.ac.inresearchgate.net |

| Continuous Flow Olefin Metathesis researchgate.net | Lower (e.g., 32%) | Short residence times may impact selectivity compared to batch. | High throughput makes it very attractive for producing larger quantities quickly. researchgate.net |

Chemical Reactivity and Mechanistic Studies of 5 Cyclohexadecen 1 One

Transformations at the Ketone Moiety

The ketone group in 5-Cyclohexadecen-1-one (B1217015) is a site of rich chemical reactivity, susceptible to a range of nucleophilic additions and redox transformations.

The carbonyl carbon of the ketone in this compound is electrophilic and thus a target for nucleophilic attack. A wide array of nucleophiles can add to this carbonyl group, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. The accessibility of the carbonyl group in a large macrocycle like this compound is generally less sterically hindered compared to smaller cyclic ketones, allowing for efficient nucleophilic addition.

Common nucleophilic addition reactions that are expected to occur with this compound, based on the general reactivity of ketones, include the addition of organometallic reagents (Grignard and organolithium reagents), hydrides, and cyanide.

Condensation reactions, which involve the reaction of the ketone with a nucleophile followed by the elimination of a small molecule, typically water, are also feasible. For instance, the reaction with primary amines would yield imines, while reaction with hydroxylamine (B1172632) would form oximes. The large ring structure of this compound may influence the kinetics and thermodynamics of these reactions compared to acyclic or smaller cyclic ketones.

| Reagent Type | Example Reagent | Expected Product |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol (Cyclohexadecen-1-ol) |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Primary Amine | Methylamine (CH₃NH₂) | Imine |

| Hydroxylamine | Hydroxylamine (NH₂OH) | Oxime |

This table represents expected reactions based on general ketone chemistry.

The selective reduction of the ketone functionality in this compound, without affecting the carbon-carbon double bond, can be achieved using specific reducing agents. The choice of reagent is crucial for achieving this chemoselectivity.

Standard hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of ketones to secondary alcohols. In the case of this compound, these reagents would be expected to reduce the ketone to the corresponding 5-cyclohexadecen-1-ol. The stereochemical outcome of such a reduction would depend on the facial selectivity of the hydride attack on the carbonyl group, which is influenced by the conformation of the large ring.

| Reducing Agent | Product | Selectivity |

| Sodium Borohydride (NaBH₄) | 5-Cyclohexadecen-1-ol | High for ketone over alkene |

| Lithium Aluminum Hydride (LiAlH₄) | 5-Cyclohexadecen-1-ol | High for ketone over alkene |

This table outlines expected selective reduction pathways.

While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under harsh conditions, often leading to cleavage of carbon-carbon bonds. A notable oxidation reaction of ketones is the Baeyer-Villiger oxidation, which involves the conversion of a ketone to an ester using a peroxy acid. For a cyclic ketone like this compound, this reaction would result in the formation of a lactone (a cyclic ester) through the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of this insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, this would lead to a 17-membered ring lactone.

Additionally, a patent describes the ozonolysis of 5-cyclohexadecene-1-one followed by oxidative work-up, which cleaves the double bond to yield dicarboxylic acids such as dodecanedicarboxylic acid and nonanedicarboxylic acid. google.com

| Oxidizing Agent | Reaction Type | Expected Product |

| Peroxy Acid (e.g., m-CPBA) | Baeyer-Villiger Oxidation | 17-membered lactone |

| Ozone (O₃), followed by oxidative work-up | Ozonolysis | Dicarboxylic acids |

This table summarizes potential oxidation reactions.

Reactions Involving the Cyclohexadecene Moiety

The carbon-carbon double bond in the cyclohexadecene ring provides another site for chemical transformations, primarily through electrophilic addition and hydrogenation reactions.

The π-electrons of the double bond in this compound are nucleophilic and can react with a variety of electrophiles. chemistrysteps.com These reactions proceed through the formation of a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the more stable carbocation.

Typical electrophilic addition reactions that this compound is expected to undergo include the addition of hydrogen halides (HX), water (in the presence of an acid catalyst), and halogens (X₂).

| Electrophile | Reagent | Expected Product |

| H⁺/Br⁻ | HBr | Bromo-cyclohexadecanone |

| H⁺/H₂O | H₂O, H₂SO₄ | Hydroxy-cyclohexadecanone |

| Br⁺/Br⁻ | Br₂ | Dibromo-cyclohexadecanone |

This table illustrates expected electrophilic addition reactions.

The carbon-carbon double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This process would convert this compound into cyclohexadecanone. google.com

The stereochemistry of catalytic hydrogenation is typically syn-addition, meaning that both hydrogen atoms add to the same face of the double bond. The stereochemical outcome for a large, flexible ring like this compound would depend on how the molecule adsorbs onto the surface of the catalyst. The conformation of the ring would dictate which face is more accessible for hydrogenation, potentially leading to a mixture of diastereomers if new stereocenters are formed. A patent indicates that the semicarbazone of the hydrogenated product of 5-cyclohexadecene-1-one is identical to that of cyclohexadecanone. google.com

| Catalyst | Product | Stereochemistry |

| Pd/C | Cyclohexadecanone | syn-addition |

| PtO₂ (Adams' catalyst) | Cyclohexadecanone | syn-addition |

| Raney Ni | Cyclohexadecanone | syn-addition |

This table presents expected outcomes for catalytic hydrogenation.

Intramolecular Rearrangements and Cyclization Reactions

Intramolecular reactions of this compound and its precursors offer pathways to novel molecular architectures. A key intramolecular rearrangement in the synthesis of this compound is the oxy-Cope rearrangement. This reaction involves the thermal reorganization of 1,2-divinylcyclododecan-1-ol. rsc.org The process is a iiserpune.ac.iniiserpune.ac.in-sigmatropic rearrangement, a class of pericyclic reactions, which proceeds through a cyclic transition state to furnish the sixteen-membered ring of this compound. The driving force for this rearrangement is the formation of a stable carbonyl group from the enol intermediate.

While the oxy-Cope rearrangement is a prominent example, other intramolecular cyclization reactions can be envisaged for macrocyclic ketones like this compound. For instance, acid-catalyzed intramolecular cyclizations could potentially lead to the formation of bicyclic compounds, where the double bond interacts with the ketone functionality. Although specific examples for this compound are not extensively documented in readily available literature, analogous reactions in similar macrocyclic systems suggest the possibility of transannular cyclizations, leading to the formation of fused or bridged ring systems. The regioselectivity and stereoselectivity of such reactions would be influenced by the conformation of the large ring and the nature of the acidic catalyst.

Photochemical rearrangements represent another potential avenue for intramolecular transformations of this compound. Irradiation of cyclic ketones can lead to a variety of reactions, including Norrish Type I and Type II processes, as well as rearrangements. For instance, photochemical reactions of cyclohexanones and cyclohexadienones are known to yield bicyclic products through intramolecular cycloadditions or rearrangements. While specific studies on the photochemistry of this compound are limited, the presence of both a ketone and a double bond suggests the potential for complex photochemical transformations, possibly leading to the formation of intricate polycyclic structures.

Derivatization Strategies and Synthesis of Functionalized Analogues

The carbonyl group and the double bond in this compound serve as handles for various derivatization reactions, enabling the synthesis of a wide range of functionalized analogues. These derivatives are valuable for structure-activity relationship studies and for the development of new compounds with modified properties.

Standard ketone derivatization reactions can be readily applied to this compound. For example, reaction with hydroxylamine hydrochloride in the presence of a base yields the corresponding oxime. Similarly, treatment with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626), affords the respective hydrazone derivatives. nih.govyoutube.com These reactions are useful for the characterization and purification of the ketone.

| Reagent | Derivative Type |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (H₂NNH₂) | Hydrazone |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |

| Semicarbazide | Semicarbazone |

The double bond in the macrocycle can also be functionalized. Epoxidation of the double bond using peroxy acids would yield the corresponding epoxide. This epoxide can then serve as a precursor for a variety of other functionalized analogues through ring-opening reactions with different nucleophiles. Halogenation of the double bond with reagents like bromine or chlorine would lead to the formation of dihalogenated derivatives. These halogenated analogues could then be subjected to further transformations, such as dehydrohalogenation to introduce additional unsaturation or nucleophilic substitution reactions.

Advanced Characterization and Analytical Research Techniques

High-Resolution Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis

Spectroscopic methods form the cornerstone for the structural analysis of 5-Cyclohexadecen-1-one (B1217015), providing in-depth information about its atomic connectivity and spatial arrangement. industrialchemicals.gov.auwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, NOESY) for Detailed Structural and Isomeric Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of this compound. industrialchemicals.gov.auwikipedia.org Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. ceitec.cz

One-dimensional (1D) NMR spectra confirm the presence of key functional groups. For instance, in a related macrocyclic ketone, the ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbon at approximately 202.5 ppm. nih.gov Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons, helping to piece together the entire molecular framework. ceitec.cz

Crucially for a large, flexible ring like this compound, which exists as a mixture of (E) and (Z) isomers, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are vital. wikipedia.orgchemicalbook.com NOESY experiments detect through-space interactions between protons that are close to each other, providing critical data for determining the molecule's three-dimensional structure and the stereochemistry of the double bond. nih.govacs.orgbiorxiv.org By analyzing the cross-peaks in a NOESY spectrum, researchers can distinguish between the cis and trans isomers and understand the conformational preferences of the macrocycle. acs.orgbiorxiv.org

Table 1: Representative NMR Data for Macrocyclic Ketones

| Nucleus | Technique | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ¹H | ¹H NMR | 0.8 - 2.5 | Aliphatic protons in the ring |

| ¹H | ¹H NMR | 4.8 - 6.0 | Olefinic protons at the double bond |

| ¹³C | ¹³C NMR | 20 - 45 | Aliphatic carbons (CH₂) |

| ¹³C | ¹³C NMR | 120 - 140 | Olefinic carbons (C=C) |

| ¹³C | ¹³C NMR | > 200 | Carbonyl carbon (C=O) |

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. industrialchemicals.gov.auwikipedia.org These techniques are based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

The FTIR spectrum of a ketone like this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) group, typically appearing around 1720 cm⁻¹. google.com The presence of a carbon-carbon double bond (C=C) gives rise to a characteristic absorption in the region of 1632-1645 cm⁻¹. google.comgoogle.com Other peaks in the fingerprint region can provide further details about the molecule's structure. For example, a patent describing the synthesis of the precursor 1,2-divinylcyclododecane-1-ol notes characteristic absorptions for the vinyl group at 3080 cm⁻¹, 1640 cm⁻¹, 990 cm⁻¹, and 915 cm⁻¹. google.com FTIR can be used as a rapid screening method to compare the chemical fingerprint of different samples. ugm.ac.id

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O | Stretch | ~1720 | google.com |

| C=C | Stretch | 1632 - 1645 | google.comgoogle.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis in Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. industrialchemicals.gov.au When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecule's molecular weight, which for C₁₆H₂₈O is 236.39 g/mol . google.comnih.gov

Hard ionization techniques like Electron Impact (EI) impart significant energy, causing the molecular ion to break apart into smaller, charged fragments. acdlabs.com The resulting fragmentation pattern is a reproducible "fingerprint" that can be used for structural confirmation by comparing it to library spectra. acdlabs.comlibretexts.orgsavemyexams.com For ketones, characteristic fragmentation involves cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.org The analysis of these fragments helps to deduce the structure of the original molecule. acdlabs.com In contrast, soft ionization techniques result in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular mass. acdlabs.comrsc.org

MS is also invaluable for reaction monitoring during the synthesis of this compound. industrialchemicals.gov.au By analyzing small aliquots of the reaction mixture over time, chemists can track the disappearance of reactants and the formation of products and intermediates, allowing for the optimization of reaction conditions.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for separating this compound from impurities and other components in a mixture, as well as for quantifying its purity. epo.org

Gas Chromatography (GC) and Coupling with Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. epo.org In GC, the sample is vaporized and passed through a long column. Different compounds travel through the column at different rates depending on their boiling points and interactions with the column's stationary phase, leading to their separation. ugm.ac.id The purity of this compound can be determined by the area of its peak in the resulting chromatogram, with some commercial grades reaching 98-100% purity as measured by GC. chemimpex.com

When coupled with a mass spectrometer (GC-MS), this technique becomes an exceptionally powerful tool for both separating and identifying components in complex mixtures. industrialchemicals.gov.augoogle.com As each separated compound elutes from the GC column, it is immediately introduced into the mass spectrometer, which provides a mass spectrum for identification. ugm.ac.id GC-MS has been widely used to detect and identify this compound in various matrices, including plant seed extracts, human skin volatile profiles, and musk samples from forest musk deer. nih.govmdpi.comfrontiersin.orgfrontiersin.org The technique is also used for analytical monitoring in environmental and toxicological studies. industrialchemicals.gov.au

Table 3: Example GC-MS System Parameters for Macrocyclic Musk Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Gas Chromatograph | Agilent 7890 | frontiersin.orgfrontiersin.org |

| Column | DB-5MS (30 m x 250 µm x 0.25 µm) | frontiersin.orgfrontiersin.org |

| Carrier Gas | Helium | mdpi.comfrontiersin.orgfrontiersin.org |

| Injection Mode | Splitless | frontiersin.orgfrontiersin.org |

| Mass Spectrometer | Pegasus HT TOF-MS or Agilent MS | mdpi.comfrontiersin.orgfrontiersin.org |

| Ionization Energy | 70 eV | mdpi.com |

| Scan Range (m/z) | 35 - 400 | mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Synthetic Studies

High-Performance Liquid Chromatography (HPLC) is another key separation technique that can be applied to the analysis of this compound. industrialchemicals.gov.au While GC is often preferred for volatile fragrance molecules, HPLC is particularly useful for analyzing less volatile compounds, for preparative purification, and for quantitative analysis in various synthetic and biological studies. uoa.grpurdue.edu

In the context of ketones and aldehydes, HPLC analysis often involves a pre-column derivatization step, for example, with 2,4-dinitrophenylhydrazine (B122626) (DNPH), to create derivatives that are easily detectable by UV-Vis or other detectors. nih.govresearchgate.net This approach enhances the sensitivity and selectivity of the method. HPLC has been employed in studies involving macrocyclic ketones to analyze reaction products and determine compound purity. uoa.grsci-hub.se For instance, it has been used to determine the log KOW (octanol-water partition coefficient) of this compound, a key environmental parameter. service.gov.uk Furthermore, HPLC is used to purify products during multi-step syntheses and to analyze the composition of reaction mixtures in enzymatic processes. nih.govsci-hub.se

Thermal Analysis Techniques for Investigating Phase Transitions and Stability in Research Materials

Thermal analysis is crucial for understanding the behavior of this compound under varying temperature conditions. This data is essential for determining its stability, handling, and potential applications in materials science where it may be subjected to thermal stress. chemimpex.com The compound is known to be stable under appropriate storage conditions, typically in a refrigerator between 0-10°C. tcichemicals.comtcichemicals.com

The compound's physical state is reported as a solid or a liquid, which is consistent with its observed melting and freezing points that are close to ambient temperature. tcichemicals.comlabproinc.comsigmaaldrich.com A patent document reports a melting point range of 21-23°C, while a safety data sheet specifies a freezing point of 25°C. tcichemicals.comgoogle.com The boiling point has been documented at various pressures, indicating its thermal properties under different conditions. chemimpex.comtcichemicals.comgoogle.com

While specific studies employing Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) are not detailed in the reviewed literature, the available data on its phase transitions provide a foundational understanding of its thermal profile. The compound's utility in the formulation of advanced materials is linked to its potential to enhance thermal stability. chemimpex.com

Table 1: Reported Thermal Properties of this compound

| Thermal Property | Value | Pressure/Conditions |

|---|---|---|

| Melting Point | 21-23°C | Not specified |

| Freezing Point | 25°C | Not specified |

| Boiling Point | 296-300°C | Atmospheric |

| Boiling Point | 120°C | 0.1 kPa |

| Boiling Point | 115°C | 0.03 mm Hg |

This table presents a compilation of data from multiple sources. chemimpex.comtcichemicals.comgoogle.comsigmaaldrich.com

Crystallographic Studies for Solid-State Structure Determination (if applicable)

The ability of this compound to exist as a solid implies a capacity for organized packing in a crystal lattice. tcichemicals.comlabproinc.com It has been described as a "Crystal - Lump" form, typically white to almost white in color. tcichemicals.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-cyclohexadecene-1-one semicarbazone |

| Ethanol (B145695) |

| 1,2-divinylcyclododecane-1-ol |

| 2-chlorocyclododecanone (B1582727) |

| Cyclododecanone (B146445) |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. scispace.comsimonsfoundation.org Methods like Density Functional Theory (DFT) and semi-empirical approaches have been applied to fragrance molecules, including large cyclic ketones, to understand their behavior. scispace.com

For instance, computational models are used to calculate descriptors that correlate with a fragrance molecule's performance, such as its volatility and interaction with different chemical environments. google.com In one patented method for formulating fragrances for nitrogen-based products, properties such as dipole moment and hydrogen bonding capabilities are calculated to predict a compound's ability to reduce malodor. google.com Semi-empirical quantum chemistry programs like CNDO (Complete Neglect of Differential Overlap) have been used to calculate partial charges and dipole moments for odorant compounds, including 5-Cyclohexadecen-1-one (B1217015). google.com

Another approach involves using quantum chemical calculations to determine descriptor values based on three-dimensional structures. These calculations can be performed for gas phases and in dielectric fields to simulate different environments, helping to predict the distribution parameters of fragrances in consumer products. epo.org

Table 1: Calculated Physicochemical Properties for Fragrance Selection

| Property | Calculation Method | Application | Source |

|---|---|---|---|

| Partial Charges | CNDO (Complete Neglect of Differential Overlap) | Prediction of malodor-reducing efficacy | google.com |

| Dipole Moment | CNDO (Complete Neglect of Differential Overlap) | Prediction of malodor-reducing efficacy | google.com |

Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net This technique allows researchers to explore the conformational landscape of flexible molecules like the 16-membered ring of this compound and to study its non-covalent interactions with other molecules, such as biological receptors. researchgate.netnih.gov

MD simulations are indispensable for understanding how a ligand like this compound might bind to a protein. nih.gov These simulations can reveal the intricate dynamics of biomolecules, helping to dissect the mechanisms that govern their interactions with potential ligands. nih.gov The combination of protein structure prediction with MD simulations has significantly advanced progress in deciphering molecular mechanisms and drug development. nih.gov

In the context of olfaction, MD simulations have been used to explore the binding mechanisms between odorant molecules and olfactory receptors, which are often G-protein coupled receptors (GPCRs). nih.gov Studies have identified this compound as a ligand for certain olfactory receptors, and MD simulations provide a pathway to understanding the structural and dynamic basis of this recognition. nih.gov Similarly, MD simulations were employed in a study that identified this compound as a potential inhibitor of acetylcholinesterase through virtual screening, indicating the use of these simulations to understand its interaction at a molecular level. acs.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and calculating the energetic profiles of transition states. A known synthesis of this compound proceeds via an oxy-Cope rearrangement of 1,2-divinylcyclododecan-1-ol. chemicalbook.comgoogle.com

The oxy-Cope rearrangement is a type of pericyclic reaction that is well-suited for study by computational methods. Quantum chemical calculations can be used to model the potential energy surface of the reaction, identifying the lowest energy pathway from reactant to product. Such studies can determine whether the reaction proceeds through a concerted or stepwise mechanism, and can calculate the activation energy by locating the structure and energy of the relevant transition state. This detailed mechanistic understanding is crucial for optimizing reaction conditions to improve yield and selectivity. While specific computational studies on the oxy-Cope rearrangement to form this compound are not widely published, the methodology is standard in physical organic chemistry for analyzing such transformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be validated against experimental data to confirm molecular structures. Quantum mechanical methods, particularly DFT, can accurately calculate parameters associated with various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy.

Experimental spectroscopic data for this compound, including NMR, IR, and UV spectra, have been documented. industrialchemicals.gov.au Computational models can predict, for example, the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies corresponding to IR absorption bands (e.g., the C=O and C=C stretching frequencies), and the electronic transitions responsible for UV absorption.

Comparing these predicted spectra with experimental results serves two primary purposes. First, a strong correlation between the calculated and measured data provides high confidence in the assigned chemical structure. Second, it validates the accuracy of the computational model and the chosen level of theory, which can then be used to reliably predict properties for other, related molecules where experimental data may not be available.

In Silico Design and Virtual Screening of Novel Derivatives

In silico techniques, including molecular docking and virtual screening, are central to modern drug discovery and materials science. mdpi.com These methods use computational power to screen vast libraries of virtual compounds against a biological target to identify potential hits, thereby accelerating the discovery process. acs.org

This compound has been identified in several in silico screening studies. In one significant study, machine learning models were developed to predict novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. acs.org These models were used to screen a large compound library, which included this compound, identifying it as a potential hit against AChE. acs.org

In another study, this compound was identified as a phytoconstituent in an aqueous extract of Justicia carnea. researchgate.net Subsequent in silico analysis suggested that compounds from the extract, including the cyclic ketone, could bind to the active site of α-amylase, indicating its potential as a scaffold for designing enzyme inhibitors. researchgate.net These examples highlight how the known structure of this compound can serve as a starting point for the in silico design and virtual screening of novel derivatives with potentially valuable biological activities.

Table 2: Examples of this compound in In Silico Screening Studies

| Study Focus | Method | Target Protein | Finding | Source |

|---|---|---|---|---|

| Cholinesterase Inhibitor Discovery | Machine Learning, Virtual Screening | Acetylcholinesterase (AChE) | Identified as a potential inhibitor of AChE. | acs.org |

| Antidiabetic Agent Exploration | Molecular Docking | α-Amylase | Identified as a compound capable of binding to α-amylase active site. | researchgate.net |

Advanced Applications and Research Horizons

Role as an Intermediate in Advanced Organic Synthesis and Methodology Development

5-Cyclohexadecen-1-one (B1217015) serves as a key subject and target in the development of advanced organic synthesis methodologies. Its 16-membered ring structure presents a significant synthetic challenge, prompting chemists to devise and refine powerful ring-forming and ring-expanding reactions.

A notable synthesis starts from cyclododecanone (B146445), a smaller and more accessible cyclic ketone. wikipedia.orgchemicalbook.com This multi-step process involves the reaction of 2-chlorocyclododecanone (B1582727) with vinyl magnesium chloride to produce 1,2-divinylcyclododecan-1-ol. The crucial step is the subsequent oxy-Cope rearrangement of this intermediate, which expands the 12-membered ring to the desired 16-membered ring of this compound. chemicalbook.com The successful application of this rearrangement to construct a commercially valuable macrocycle highlights the utility of such pericyclic reactions in modern organic synthesis. The development of scalable routes to important chiral intermediates is a constant focus of synthetic chemistry, and the synthesis of this compound is a practical example of this endeavor. nih.gov

The synthesis of this and other macrocyclic musks drives innovation in creating complex molecular architectures, providing testing grounds for new synthetic methods that can be applied to other valuable targets, including pharmaceuticals and natural products. wikipedia.orgelsevierpure.com

Contributions to Materials Science Research: e.g., Polymer Precursors, Specialty Chemicals

While this compound is not primarily used as a monomer for large-scale polymer production, its role as a high-value specialty chemical is significant. Specialty chemicals are defined by their specific function and performance, rather than their composition alone. This compound fits this definition perfectly, as its value is derived from its specific olfactory properties and its stability in various consumer product formulations, from fine fragrances to laundry detergents. fragranceconservatory.com

Its production requires precise, multi-step synthesis to achieve the correct molecular structure and isomeric ratio (it is often sold as a mixture of (Z)- and (E)-isomers) for the desired scent profile. wikipedia.orgchemicalbook.com This places it firmly in the category of performance chemicals, where advanced chemical synthesis is leveraged to create products with specific, high-value functions. Research in this area focuses on optimizing synthetic routes to improve yield, reduce costs, and increasingly, to use renewable starting materials, aligning with the broader industry trend towards sustainable manufacturing. fragranceconservatory.com

Research into Biosynthesis and Natural Product Chemistry

The structure of this compound is similar to naturally occurring macrocyclic musks like civetone (B1203174) and muscone. wikipedia.org This similarity inspires research in natural product chemistry and biosynthesis, even though this compound itself is a synthetic compound.

There is no significant body of research into the natural biosynthesis of this compound, as it is recognized as an artificial fragrance molecule. However, the study of how organisms naturally produce macrocyclic compounds is a vibrant area of research. nih.gov Scientists investigate the enzymatic machinery in bacteria, fungi, and plants that create large-ring structures from simpler linear precursors, such as fatty acids. Understanding these natural pathways provides chemists with inspiration for developing new synthetic strategies, often borrowing principles from nature in an approach known as biomimetic synthesis.

Biocatalysis, the use of enzymes to perform chemical reactions, represents a major frontier in "green chemistry" and has significant applications for macrocyclic ketones. scitechdaily.com Enzymes operate under mild conditions and can exhibit remarkable selectivity, offering a sustainable alternative to traditional chemical reagents. nih.govsphinxsai.com

Research has demonstrated the power of enzymes like ketoreductases and lipases in the synthesis and modification of complex molecules. scitechdaily.comnih.goventrechem.com Specifically, the asymmetric reduction of prochiral ketones (like a precursor to a substituted macrocyclic ketone) can yield chiral alcohols with high enantiomeric purity. sphinxsai.com These chiral products are valuable building blocks for the synthesis of pharmaceuticals and other fine chemicals. While specific research on the enzymatic transformation of this compound is not widespread, the principles are broadly applicable to macrocyclic ketones. This research aims to replace harsh chemical reductants with biological catalysts, reducing waste and improving the safety and sustainability of chemical production. scitechdaily.combiorbic.com

Table 1: Examples of Biocatalytic Transformations Relevant to Ketones

| Enzyme Class | Reaction Type | Substrate Type | Potential Benefit |

|---|---|---|---|

| Ketoreductases (KREDs) | Asymmetric Reduction | Prochiral Ketones | Produces specific chiral alcohols |

| Lipases | Kinetic Resolution | Racemic Alcohols/Esters | Separates enantiomers |

This table illustrates general enzymatic transformations that are applicable to the synthesis and modification of complex ketones, including macrocycles.

Applications in Supramolecular Chemistry: Host-Guest Complexation (e.g., with Cyclodextrins)

Supramolecular chemistry involves the study of chemical systems held together by non-covalent bonds, such as hydrogen bonds and van der Waals forces. thno.orgmdpi.com A key area within this field is "host-guest" chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. rsc.org

This compound, being a relatively large, hydrophobic molecule, is an ideal guest for encapsulation by various host molecules, most notably cyclodextrins. nih.gov Cyclodextrins are natural, donut-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. nih.govbiosynth.com This structure allows them to trap hydrophobic molecules like this compound within their cavity when in an aqueous environment.

This encapsulation has several practical applications:

Controlled Release: The fragrance molecule can be released slowly over time as the complex breaks down, extending the longevity of the scent in products like fabric softeners or air fresheners.

Enhanced Stability: The cyclodextrin (B1172386) host can protect the guest molecule from degradation by light, heat, or oxidation.

Improved Solubility: Encapsulation can increase the solubility of hydrophobic compounds in water-based formulations.

Research in this area explores the binding affinities between different macrocyclic musks and various modified cyclodextrins to optimize these properties for commercial applications. nih.gov

Interdisciplinary Research with Analytical and Environmental Chemistry for Monitoring of Synthetic Musks

The widespread use of synthetic musks, including this compound, in countless consumer products leads to their continuous release into the environment, primarily through wastewater. researchgate.netrsc.org This has made them a subject of intense study in environmental and analytical chemistry, as they are now considered ubiquitous environmental indicators of human activity. researchgate.netrsc.org

Interdisciplinary research focuses on:

Developing Sensitive Analytical Methods: Highly sensitive techniques are required to detect the low concentrations of these compounds in complex environmental samples. The primary method used is gas chromatography coupled with mass spectrometry (GC-MS). ca.govrsc.org This allows for the separation, identification, and quantification of individual musk compounds.

Environmental Fate and Transport: Scientists study how synthetic musks behave in wastewater treatment plants, their tendency to adsorb to sludge and sediments, and their persistence in aquatic environments. ca.govnih.gov

Biomonitoring: Researchers analyze human and animal tissues to understand the extent of exposure and accumulation of these compounds. ca.gov

The need for accurate monitoring has led to the development of Standard Reference Materials (SRMs) containing certified concentrations of synthetic musks, which helps ensure the quality and comparability of data from different laboratories. nih.gov This research is crucial for assessing the environmental footprint of consumer products and informing public health and environmental regulations.

Table 2: Analytical Methods for Synthetic Musk Monitoring

| Technique | Abbreviation | Common Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Gold standard for identification and quantification in water, sludge, and air. |

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Specific Transformations of 5-Cyclohexadecen-1-one (B1217015)

Future research is poised to develop novel catalytic systems for targeted transformations of this compound, focusing on the molecule's two primary reactive sites: the carbonyl group and the carbon-carbon double bond.

Selective Hydrogenation: The C=C double bond can be selectively hydrogenated to produce cyclohexadecanone, another valuable fragrance compound. Research is moving towards developing highly selective heterogeneous catalysts that can achieve this reduction without affecting the carbonyl group. Systems based on palladium, such as palladium on carbon (Pd/C) or on novel supports like metal-organic frameworks (MOFs), are promising candidates for achieving high conversion and selectivity under mild conditions. masterorganicchemistry.comresearchgate.net The goal is to minimize side reactions, such as double bond isomerization, which can occur with some palladium catalysts. masterorganicchemistry.com

Targeted Oxidation: The allylic positions adjacent to the double bond are prime targets for catalytic oxidation, which could introduce new functional groups like hydroxyls or additional ketones. Research into catalysts, such as those based on cobalt, titanium, or nickel oxides, which have proven effective for the allylic oxidation of smaller cycloalkenes like cyclohexene, could be adapted for this compound. researchgate.netmdpi.commdpi.com The challenge lies in controlling the regioselectivity and chemoselectivity of the oxidation to yield specific, desired products.

C-H Activation: A frontier area is the direct catalytic C-H activation at unreactive sites of the macrocyclic ring. This would allow for functionalization without relying on the inherent reactivity of the existing functional groups. While challenging, the development of catalysts, potentially based on iridium or ruthenium complexes, could enable the introduction of alkyl, aryl, or other groups at various points on the carbocycle, opening a pathway to entirely new derivatives. rsc.org

Table 1: Potential Catalytic Transformations of this compound

| Transformation | Target Site | Potential Catalyst Type | Desired Product | Research Goal |

|---|---|---|---|---|

| Selective Hydrogenation | C=C Double Bond | Palladium on Carbon (Pd/C), Platinum (Pt) | Cyclohexadecanone | High selectivity, mild conditions, avoidance of carbonyl reduction. |

| Allylic Oxidation | C-H bonds adjacent to C=C | Cobalt Oxides (Co3O4), Ti/Zr/Co alloys | Hydroxylated or diketone derivatives | Regio- and chemoselectivity, use of green oxidants (e.g., O2, H2O2). |

| C-H Functionalization | Saturated C-H bonds | Iridium or Ruthenium Pincer Complexes | Alkylated or arylated derivatives | Site-selectivity on the macrocyclic ring, catalytic efficiency. |

Exploration of Unexplored Reaction Pathways and Mechanistic Puzzles

Beyond established transformations, future research will likely delve into less common reaction pathways to unlock novel molecular architectures from this compound. The large, flexible macrocyclic structure may lead to unique reactivity compared to smaller cyclic ketones.

Photochemical Rearrangements: Cyclic enones are known to undergo a variety of photochemical rearrangements. researchgate.net Investigating the photochemical behavior of this compound could reveal new intramolecular cycloadditions or rearrangements, potentially leading to complex bicyclic or polycyclic structures. The flexibility of the 16-membered ring could allow for unusual reaction geometries not accessible to smaller rings. Mechanistic studies would focus on identifying the excited states involved (e.g., n-π* vs. π-π* triplets) and the structures of diradical intermediates. researchgate.net

Transannular Reactions: The proximity of different parts of the macrocyclic ring to each other can facilitate transannular reactions, where a bond is formed across the ring. Exploration of acid-catalyzed or metal-mediated transannular cyclizations could be a fruitful area of research, potentially yielding fused ring systems with unique stereochemistry.

Oxy-Cope and Dienone-Phenol Type Rearrangements: The synthesis of this compound itself involves an oxy-Cope rearrangement. chemicalbook.com A deeper mechanistic investigation of this key step could lead to optimizations and variations. Furthermore, exploring whether derivatives of the compound can be induced to undergo other sigmatropic shifts or dienone-phenol type rearrangements could yield novel aromatic or hydroaromatic structures. rsc.org The large ring size may present interesting mechanistic puzzles regarding conformational requirements for these concerted reactions.

Advanced Functionalization and Derivatization Strategies for Enhanced Utility in Research

Creating derivatives of this compound is key to expanding its utility, both as a fragrance ingredient and as a molecular scaffold in chemical research. Future strategies will focus on precise and efficient modifications.

Double Bond Functionalization: The alkene moiety is a versatile handle for introducing new functionality. Beyond simple hydrogenation, reactions such as epoxidation, dihydroxylation, or aziridination could produce a range of derivatives with altered polarity and chemical properties. These new functional groups could then serve as points for further chemical elaboration.

Alpha-Functionalization: The carbon atoms alpha to the carbonyl group are another key site for derivatization. Enolate chemistry could be employed to introduce alkyl, halogen, or other substituents. Such modifications are known to influence the odor profile of macrocyclic ketones. illinois.edu

Cycloaddition Reactions: The double bond can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, a Diels-Alder reaction with a suitable diene could create a fused bicyclic system, drastically changing the molecule's three-dimensional shape and properties. nih.gov This strategy has been used to synthesize novel musk analogues from other macrocyclic systems. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry and are set to revolutionize the study of complex molecules like this compound.

Reaction Outcome and Selectivity Prediction: ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. For cyclic ketones, AI has already been used to predict the facial selectivity of nucleophilic additions by analyzing steric and orbital factors. chemicalbook.comnih.gov This approach could be applied to predict the stereochemical outcome of reactions on this compound, saving significant experimental effort.

Synthesis Planning: Computer-aided synthesis planning (CASP) tools are increasingly used to design efficient synthetic routes to target molecules. researchgate.net For novel derivatives of this compound, AI algorithms can propose retrosynthetic pathways, identifying readily available starting materials and suggesting high-yielding reaction steps. researchgate.netresearchgate.net

Discovery of Novel Reactions: AI can also assist in the discovery of entirely new reactions. By analyzing networks of mechanistic steps, computational tools can identify plausible, yet previously unknown, multicomponent reactions or one-pot sequences that could lead to complex structures derived from this compound. researchgate.net

Table 2: Applications of AI/ML in this compound Research

| Application Area | AI/ML Tool | Specific Goal for this compound | Potential Impact |

|---|---|---|---|

| Reaction Prediction | Predictive Models (e.g., Neural Networks) | Predict stereoselectivity of hydrogenation or epoxidation. | Reduced number of experiments; faster optimization. |

| Synthesis Planning | Retrosynthesis Software | Design efficient routes to novel, functionalized analogues. | Acceleration of new derivative discovery. |

| Catalyst Design | Virtual Screening Algorithms | Identify optimal catalyst structures for specific transformations (e.g., C-H activation). | More rapid development of novel catalytic systems. |

| New Reaction Discovery | Mechanistic Network Analysis | Propose novel one-pot or multicomponent reactions involving this compound. | Expansion of the chemical space accessible from this scaffold. |

Addressing Challenges in Sustainable Production and Environmental Persistence from a Chemical Research Perspective

A major trend in the chemical industry is the shift towards sustainability, which encompasses both the production and the entire lifecycle of a chemical.

Sustainable Synthesis Routes: There is a strong drive to produce fragrance ingredients from renewable feedstocks. Research is exploring the synthesis of macrocyclic musks from biomass-derived materials like oleic acid. escholarship.orgnih.govresearchgate.net Future work on this compound will likely focus on developing efficient, high-yielding synthetic routes from similar renewable starting materials, minimizing reliance on petrochemicals. fragranceconservatory.com

Green Chemistry Metrics: The "greenness" of synthetic routes will be increasingly quantified using metrics like atom economy and the environmental (E) factor. researchgate.net Research will aim to design syntheses that use less hazardous solvents, reduce energy consumption, and minimize waste generation. This includes employing catalytic methods over stoichiometric reagents wherever possible.

Biodegradability and Environmental Fate: While macrocyclic musks are generally considered more environmentally friendly than their polycyclic predecessors, their persistence and potential for bioaccumulation remain topics of study. nih.gov Future chemical research could focus on designing "benign-by-design" analogues of this compound. This might involve incorporating specific functional groups (e.g., esters) that are known to be susceptible to environmental or biological degradation, thereby reducing the compound's environmental persistence without compromising its desired fragrance properties.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of 5-Cyclohexadecen-1-one, and how should data interpretation protocols be standardized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are foundational for structural elucidation. For NMR, analyze and chemical shifts to identify double-bond positioning and cyclohexadecene conformation. Cross-validate IR data for carbonyl (C=O) stretching frequencies (~1700 cm) and MS for molecular ion peaks (m/z 238 for CHO). Standardization requires calibration against reference spectra and reporting solvent/temperature conditions to mitigate variability .

- Example Table :

| Technique | Key Peaks/Shifts | Interpretation Guidance |

|---|---|---|

| NMR | δ 5.3–5.5 (m, 1H, CH-CH=CH-) | Assign via coupling constants and integration |

| IR | 1715 cm (C=O) | Compare with ketone reference libraries |

| MS | m/z 238 (M) | Confirm molecular formula via high-resolution MS |

Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Common routes include Baeyer-Villiger oxidation of cyclic ketones or cyclization of alkenoic acids. Optimize yield by controlling temperature (e.g., 80–100°C for ketone cyclization) and catalyst selection (e.g., Lewis acids like BF). Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and GC-MS validation. Document solvent ratios, catalyst loadings, and inert atmosphere protocols to enable replication .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer : Conduct systematic reviews to identify sources of variation (e.g., impurities, polymorphic forms). Replicate experiments under controlled conditions using standardized purity criteria (≥98% by HPLC). Apply meta-analysis to aggregate data, accounting for measurement tools (e.g., differential scanning calorimetry vs. capillary melting). Report confidence intervals and uncertainty ranges .

Q. What computational strategies are recommended to predict the environmental stability and degradation pathways of this compound?

- Methodological Answer : Use density functional theory (DFT) to model bond dissociation energies and reaction intermediates. Combine with molecular dynamics simulations to assess hydrolysis/oxidation kinetics under varying pH and temperature. Validate predictions via HPLC or LC-MS monitoring of degradation products. Open-source code (e.g., Gaussian, GROMACS) and parameter transparency are critical for reproducibility .

Q. How should experimental designs be structured to investigate the biological activity of this compound while minimizing confounding variables?

- Methodological Answer : Employ factorial design to isolate variables (e.g., concentration, exposure time). Use cell-based assays (e.g., cytotoxicity in HEK293 cells) with negative/positive controls. Preprocess data via ANOVA or mixed-effects models to account for batch variability. Share raw datasets and analysis scripts in supplemental materials .

Methodological Frameworks for Research Design

Q. What criteria define a rigorous research question for studying under-explored applications of this compound (e.g., in material science)?

- Methodological Answer : Apply the FINER framework:

- Feasible : Ensure access to specialized instrumentation (e.g., X-ray crystallography).

- Novel : Address gaps in literature (e.g., unexplored polymer stabilization mechanisms).

- Ethical : Adhere to chemical safety protocols (ECHA guidelines) .

- Relevant : Align with sustainability goals (e.g., biodegradable materials) .

Data Analysis and Reporting

Q. How can researchers ensure the reproducibility of kinetic studies on this compound’s reactions?

- Methodological Answer : Publish full experimental workflows, including raw kinetic traces, rate constants, and Arrhenius parameters. Use platforms like Zenodo for data archiving. Disclose instrument calibration logs and statistical software (e.g., R, Python) versions .

Guidance for Literature Synthesis

Q. What strategies mitigate bias when reviewing conflicting studies on this compound’s spectroscopic assignments?

- Methodological Answer : Perform a PRISMA-compliant systematic review. Use tools like Covidence to screen studies, extract data, and assess risk of bias (e.g., sample size, spectral resolution). Cross-check assignments with quantum-chemical calculations (e.g., NMR chemical shift prediction via ACD/Labs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.